molecular formula C4H6BrN3O B1378334 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole CAS No. 1559064-18-4

5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

Cat. No. B1378334
M. Wt: 192.01 g/mol
InChI Key: HBFPIJXFRBWXBC-UHFFFAOYSA-N
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Description

“5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole” is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole” would consist of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. It would also have a bromine atom attached to the 5-position of the ring and a methoxymethyl group attached to the 1-position .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-oxidation .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Application Summary: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . These derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
  • Results or Outcomes: The results of these syntheses have led to the creation of biologically active compounds that have shown promise in the treatment of various diseases .

2. Design and Synthesis of Novel 5-bromo Derivatives

  • Application Summary: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is used in the design and synthesis of novel 5-bromo derivatives of indole phytoalexins . These compounds are screened in vitro for antiproliferative/cytotoxic activity against human cancer cell lines .
  • Methods of Application: The compounds are synthesized using a straightforward synthetic approach and then screened for their antiproliferative potency .
  • Results or Outcomes: Some analogues showed better or comparable activity to cisplatin, a common chemotherapy drug . Furthermore, the toxicity of these compounds on 3T3 cells was lower than that of cisplatin .

3. Synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole

  • Application Summary: 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole is a chemical compound used in the synthesis of various organic compounds .
  • Results or Outcomes: The results of these syntheses have led to the creation of various organic compounds that have shown promise in various applications .

4. Synthesis of Substituted Imidazoles

  • Application Summary: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole may be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Results or Outcomes: The results of these syntheses have led to the creation of functional molecules used in a variety of everyday applications .

5. Synthesis of 5-Bromo-1,3-Benzoxazole Derivatives

  • Application Summary: 5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole is used in the synthesis of 5-Bromo-2-(methoxymethyl)-1,3-benzoxazole derivatives . These compounds are used in the synthesis of various organic compounds .
  • Results or Outcomes: The results of these syntheses have led to the creation of various organic compounds that have shown promise in various applications .

6. Synthesis of Indole-Based Chalcone Derivatives

  • Application Summary: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is used in the synthesis of indole-based chalcone derivatives . These compounds are reported as COX-1 and COX-2 inhibitors .
  • Methods of Application: The compounds are synthesized using a straightforward synthetic approach .
  • Results or Outcomes: Compound 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and compound 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one were found to demonstrate significant activity .

Safety And Hazards

The safety and hazards associated with “5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole” would depend on its specific properties. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

The future directions for research on “5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole” would depend on its potential applications. Given that triazoles have a wide range of uses, from medicinal chemistry to materials science, there could be many possible directions .

properties

IUPAC Name

5-bromo-1-(methoxymethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFPIJXFRBWXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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